Bienvenue dans la boutique en ligne BenchChem!

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione

Lipophilicity Physicochemical profiling ADME prediction

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione (CAS 92016-66-5) is a 5-substituted pyrimidine-2,4-dione (uracil) derivative bearing a secondary benzylic alcohol at the C-5 position. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol and an exact mass of 218.069142 Da.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 92016-66-5
Cat. No. B12920119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione
CAS92016-66-5
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CNC(=O)NC2=O)O
InChIInChI=1S/C11H10N2O3/c14-9(7-4-2-1-3-5-7)8-6-12-11(16)13-10(8)15/h1-6,9,14H,(H2,12,13,15,16)
InChIKeyWUJTUWNMZBGFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione (CAS 92016-66-5): Chemical Identity and Structural Classification


5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione (CAS 92016-66-5) is a 5-substituted pyrimidine-2,4-dione (uracil) derivative bearing a secondary benzylic alcohol at the C-5 position. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol and an exact mass of 218.069142 Da [1]. The compound belongs to the class of 5-(hydroxybenzyl)uracils, synthesized via acid-catalyzed condensation of 5-hydroxymethyluracil with aromatic substrates [2]. It is catalogued under EPA DSSTox ID DTXSID00291552 and is commercially available at purities of 97–98% from multiple vendors . The presence of a chiral secondary alcohol center distinguishes it from the simpler 5-benzyluracil scaffold and introduces stereochemical considerations absent in methylene-bridged analogs.

Why 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic 5-Substituted Uracils


Generic substitution among 5-substituted uracils fails because the hydroxy(phenyl)methyl substituent introduces a combination of a hydrogen-bond-donating hydroxyl, a chiral center, and a specific LogP window that collectively dictate solubility, permeability, molecular recognition, and synthetic derivatization potential in ways that are not replicated by close analogs such as 5-benzyluracil (methylene bridge; LogP 1.61), 5-(4-hydroxybenzyl)uracil (phenolic OH; different H-bond topology), or 5-benzoyluracil (oxidized carbonyl; planar, achiral) . Quantitative physicochemical divergences—including a ~10-fold difference in computed lipophilicity and a 50% increase in hydrogen bond donor count relative to 5-benzyluracil—mean that this compound occupies a distinct property space that directly impacts formulation behavior, chromatographic retention, and biological target engagement . For procurement decisions, assuming functional interchangeability with any single analog without experimental verification risks introducing uncontrolled variables in solubility, metabolic stability, or stereochemical outcome of downstream reactions.

Quantitative Differentiation Evidence for 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione vs. 5-Benzyluracil

The target compound exhibits a computed LogP of 0.1449, which is approximately 1.47 log units lower than 5-benzyluracil (ACD/LogP = 1.61), representing an approximately 30-fold reduction in octanol–water partition coefficient . This difference arises from the replacement of the benzylic methylene (-CH₂-) in 5-benzyluracil with a polar hydroxymethylene (-CH(OH)-) group. The lower LogP predicts superior aqueous solubility and reduced passive membrane permeability, directly impacting formulation solvent selection, chromatographic method development (reversed-phase retention time), and intestinal absorption predictions .

Lipophilicity Physicochemical profiling ADME prediction

Hydrogen Bond Donor Count Differentiation: 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione vs. 5-Benzyluracil

The target compound possesses 3 hydrogen bond donors (HBD), compared to 2 HBD for 5-benzyluracil, a 50% increase driven by the additional benzylic hydroxyl proton . This additional HBD increases the compound's capacity for intermolecular hydrogen bonding with solvents, biological targets, and crystal packing partners, which influences aqueous solubility, melting point, and potential for co-crystal formation .

Hydrogen bonding Drug-likeness Solubility parameter

Chirality as a Structural Differentiator: Stereochemical Implications of the Benzylic Alcohol Center

The target compound contains a stereogenic center at the benzylic carbon (C(OH)(Ph)), producing a racemic mixture in standard synthetic preparations [1]. This is in contrast to 5-benzyluracil and 5-(4-hydroxybenzyl)uracil, which are achiral at the corresponding position due to the methylene (-CH₂-) bridge . The presence of chirality enables enantioselective applications—such as chiral HPLC separation, asymmetric synthesis, or stereochemical structure–activity relationship (SAR) studies—that are precluded with the achiral analogs [2].

Chirality Stereochemistry Enantiomeric resolution

Mass Spectrometric Identity Confirmation: GC-MS Fingerprint of 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione

A unique GC-MS spectrum is available for the target compound via the SpectraBase database (Spectrum ID: 2TudsmRMqcI), providing a definitive experimental fingerprint for identity confirmation and purity assessment [1]. This spectrum, with a molecular ion consistent with the exact mass of 218.069142 Da, enables unambiguous differentiation from isobaric analogs such as 5-(4-hydroxybenzyl)uracil (same molecular formula C₁₁H₁₀N₂O₃, MW 218.21), which produces a distinct fragmentation pattern due to the different position of the hydroxyl group (benzylic vs. phenolic) [2].

Mass spectrometry Analytical chemistry Identity verification

Synthetic Scope and Substituent Compatibility: Acid-Catalyzed Condensation Route Specificity

The established synthetic route to 5-(hydroxybenzyl)uracils proceeds via CF₃COOH-catalyzed condensation of 5-hydroxymethyluracil with aromatic substrates [1]. Critically, this method is effective only for electron-rich aromatics; benzene itself requires 3 days for complete reaction at equivalent stoichiometry in CF₃COOH, while aromatics bearing electron-withdrawing substituents are 'practically unreactive' [1]. This substituent-dependent reactivity profile imposes a documented limitation on analog scope: the target compound (unsubstituted phenyl) is synthesizable via CF₃COOH, but the 4-fluorophenyl analog (CAS 724-02-7) and other electron-deficient variants may require stronger acid systems such as anhydrous HF [1][2]. This means not all aryl analogs are equally accessible, and the target compound represents the baseline reactivity benchmark for this synthetic methodology.

Synthetic chemistry Building block scope Electron-demand limitation

Commercially Verified Purity and Physicochemical Specification: Procurement-Ready Quality Metrics

The target compound is commercially available at verified purities of 97% (Leyan, Product No. 2208696) and 98.0% (Chemsrc) . These purity levels are supported by reported computed physicochemical parameters: TPSA 85.95 Ų, LogP 0.1449, 3 H-bond acceptors, 3 H-bond donors, and 2 rotatable bonds . Density is reported as 1.369 g/cm³ . These specifications provide a procurement baseline against which incoming material can be qualified. In contrast, some comparator analogs (e.g., 5-benzoyluracil) have less readily available purity specifications from commercial sources, introducing procurement uncertainty .

Chemical procurement Purity specification Quality control

Optimal Application Scenarios for 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring a Chiral 5-Substituted Uracil Scaffold

The chiral benzylic alcohol center of 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione provides a stereochemical handle for enantioselective SAR studies that is absent in achiral analogs such as 5-benzyluracil and 5-(4-hydroxybenzyl)uracil [1]. Researchers exploring stereospecific target engagement (e.g., uridine phosphorylase inhibition, where 5-benzyluracil derivatives are established lead compounds) can use this compound as a racemic starting point for chiral resolution or asymmetric derivatization, enabling the interrogation of enantiomer-dependent potency differences that cannot be assessed with methylene-bridged comparators.

Formulation Development Requiring Enhanced Aqueous Solubility Relative to 5-Benzyluracil

With a LogP of 0.1449—approximately 30-fold more hydrophilic than 5-benzyluracil (LogP 1.61)—the target compound is the preferred choice when aqueous solubility is a limiting factor in assay or formulation development . The additional hydrogen bond donor (3 HBD vs. 2 HBD) further enhances water solubility, making this compound more compatible with aqueous buffer systems commonly used in biochemical and cell-based assays without requiring high concentrations of organic co-solvents such as DMSO.

Synthetic Methodology Development Using Electron-Neutral Aryl Substrates

As documented in the synthetic chemistry literature, the CF₃COOH-catalyzed condensation of 5-hydroxymethyluracil with benzene to produce 5-(hydroxybenzyl)uracils proceeds to completion in approximately 3 days, establishing this compound as the reactivity benchmark for the method [2]. Researchers developing new catalytic systems for C–C bond formation at the uracil 5-position can use this compound as a reference standard, given its well-defined reaction profile and the documented limitation that electron-deficient arenes are unreactive under these conditions.

Analytical Method Development and Procurement Quality Control for Isobaric Uracil Derivatives

The availability of a certified GC-MS reference spectrum (SpectraBase ID: 2TudsmRMqcI) and defined purity specifications (97–98%) from multiple vendors makes this compound suitable as an analytical reference standard for distinguishing regioisomeric 5-substituted uracils sharing the molecular formula C₁₁H₁₀N₂O₃ [3]. Laboratories performing LC-MS or GC-MS characterization of uracil derivative libraries can employ this compound to validate chromatographic separation from the isobaric 5-(4-hydroxybenzyl)uracil, which presents a distinct fragmentation pattern due to the phenolic rather than benzylic hydroxyl position.

Quote Request

Request a Quote for 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.